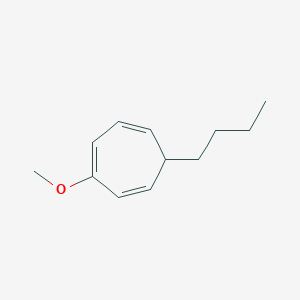
7-Butyl-3-methoxycyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Butyl-3-methoxycyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with alternating double bonds, a butyl group at the 7th position, and a methoxy group at the 3rd position. This compound is a derivative of cycloheptatriene, which is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-butyl-3-methoxycyclohepta-1,3,5-triene typically involves the modification of cycloheptatriene. One common method is the alkylation of cycloheptatriene with butyl halides in the presence of a strong base, followed by methoxylation using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Butyl-3-methoxycyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a saturated ring structure.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated cycloheptane derivatives.
Substitution: Halogenated cycloheptatriene derivatives.
Scientific Research Applications
7-Butyl-3-methoxycyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-butyl-3-methoxycyclohepta-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biochemical pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cycloheptatriene: The parent compound with a similar ring structure but without the butyl and methoxy groups.
3,7,7-Trimethylcyclohepta-1,3,5-triene: A derivative with three methyl groups, known for its presence in natural products like turpentine.
Uniqueness: 7-Butyl-3-methoxycyclohepta-1,3,5-triene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
126893-53-6 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
7-butyl-3-methoxycyclohepta-1,3,5-triene |
InChI |
InChI=1S/C12H18O/c1-3-4-6-11-7-5-8-12(13-2)10-9-11/h5,7-11H,3-4,6H2,1-2H3 |
InChI Key |
GBACBOFMYNXCGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)
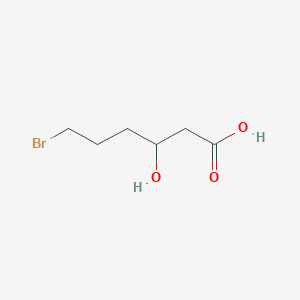
![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)

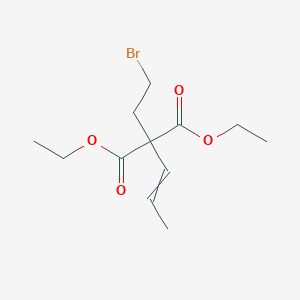
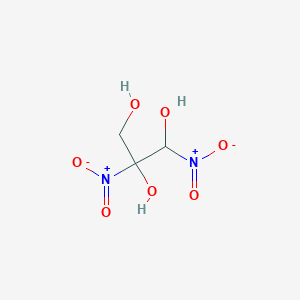
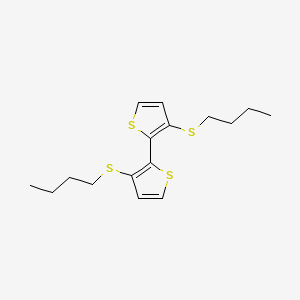
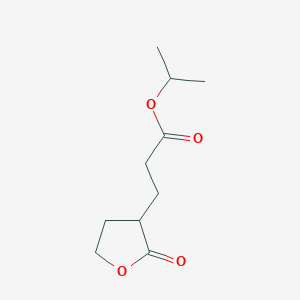
![7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole](/img/structure/B14274782.png)
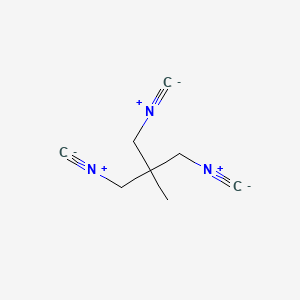
![N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274793.png)
![5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide](/img/structure/B14274801.png)
![4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate](/img/structure/B14274809.png)
